Ethyl 4-hydroxychroman-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxychroman-2-carboxylate: is a chemical compound with the molecular formula C12H14O4. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyl group at the 4-position of the chroman ring
Mechanism of Action
Target of Action
Ethyl 4-hydroxychroman-2-carboxylate is a compound that belongs to the class of oxygen-containing heterocycles The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that compounds in the chroman-4-one class exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that chroman-4-one derivatives, to which this compound belongs, play a significant role in a large class of medicinal compounds
Result of Action
As a member of the chroman-4-one class of compounds, it is expected to exhibit significant biological and pharmaceutical activities . .
Biochemical Analysis
Biochemical Properties
It is known that chroman-4-one derivatives, to which Ethyl 4-hydroxychroman-2-carboxylate belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities .
Cellular Effects
Related chroman-4-one compounds have been found to exhibit antilipidemic properties in rat models .
Dosage Effects in Animal Models
Related chroman-4-one compounds have shown antilipidemic properties in rat models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxychroman-2-carboxylate typically involves the esterification of 4-hydroxychroman-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxychroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxo-chroman-2-carboxylate.
Reduction: Formation of ethyl 4-hydroxychroman-2-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxychroman-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate: Similar in structure but lacks the chroman ring.
Ethyl 4-hydroxycinnamate: Contains a cinnamate moiety instead of the chroman ring.
Ethyl 4-hydroxyphenylacetate: Similar functional groups but different core structure.
Uniqueness: Ethyl 4-hydroxychroman-2-carboxylate is unique due to its chroman ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-6,9,11,13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIWXNIUAXRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.